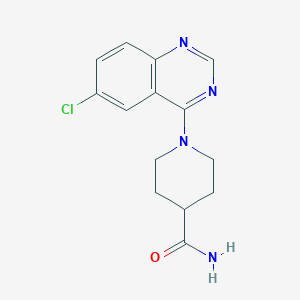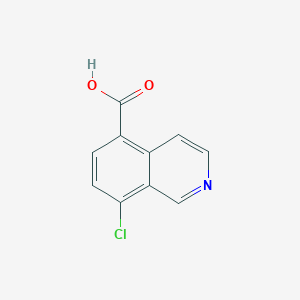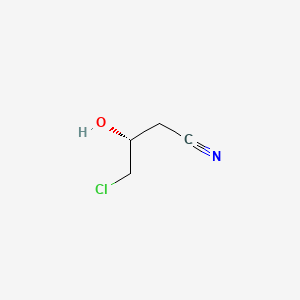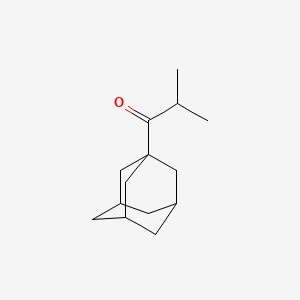
2-(cyclopentyloxy)-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a combination of aromatic (pyridine) and aliphatic (cyclopentyl and pyrrolidinyl) characteristics . The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyridine and pyrrolidine rings. Pyridines are often involved in nucleophilic substitution reactions, while pyrrolidines can participate in a variety of reactions due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity and potentially its UV/Vis absorption properties. The cyclopentyl and pyrrolidinyl groups could influence its solubility and stability .科学的研究の応用
Doubly Dearomatising Intramolecular Coupling
Isonicotinamides carrying substituents like N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl at nitrogen undergo cyclization induced by an electrophile, resulting in spirocyclic compounds. Both the nucleophilic and electrophilic heterocycles in these compounds are dearomatised, illustrating a method for constructing complex molecular architectures from simpler heterocyclic precursors (H. Brice, J. Clayden, 2009).
Synthesis for PET Agents in Alzheimer's Disease
The compound has been synthesized as a potential PET imaging agent for investigating the GSK-3 enzyme in Alzheimer's disease. This research underscores the role of isonicotinamide derivatives in developing diagnostic tools for neurodegenerative diseases (Mingzhang Gao, Min Wang, Q. Zheng, 2017).
Pharmaceutical Co-crystals
Isonicotinamide forms co-crystals with various pharmaceutical molecules, improving their physical properties. This study demonstrates the potential of isonicotinamide in pharmaceutical formulation and drug delivery system design (N. Báthori, A. Lemmerer, G. Venter, S. A. Bourne, M. Caira, 2011).
Antimicrobial Activities
Isonicotinamide derivatives have been explored for their antimicrobial activities. The synthesis and evaluation of triazole derivatives highlight their significant activity against various microorganisms, presenting a pathway for developing new antimicrobial agents (Ravinesh Mishra, R. Kumar, Suresh Kumar, Jaseela Majeed, M. Rashid, Sameer Sharma, 2010).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .
将来の方向性
特性
IUPAC Name |
2-cyclopentyloxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(14-17)27-18-5-1-2-6-18)24-15-16-7-9-22-19(13-16)25-11-3-4-12-25/h7-10,13-14,18H,1-6,11-12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARWZUIUQVIMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2562654.png)
![4-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2562657.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)
![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)


![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)

![5-bromo-2-chloro-N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2562671.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2562674.png)

